molecular formula C79H109N19O12 B013193 Substance P, phe(5)-trp(7,9)-leu(11)- CAS No. 96736-12-8

Substance P, phe(5)-trp(7,9)-leu(11)-

Cat. No.: B013193
CAS No.: 96736-12-8
M. Wt: 1516.8 g/mol
InChI Key: XVOCEQLNJQGCQG-UNAVROQCSA-N
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Description

Properties

CAS No.

96736-12-8

Molecular Formula

C79H109N19O12

Molecular Weight

1516.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide

InChI

InChI=1S/C79H109N19O12/c1-46(2)38-59(68(83)100)91-70(102)60(39-47(3)4)92-73(105)64(43-51-45-88-56-28-14-12-25-53(51)56)95-72(104)61(40-48-20-7-5-8-21-48)93-74(106)63(42-50-44-87-55-27-13-11-24-52(50)55)94-69(101)57(32-33-67(82)99)89-71(103)62(41-49-22-9-6-10-23-49)96-76(108)66-31-19-37-98(66)78(110)58(29-15-16-34-80)90-75(107)65-30-18-36-97(65)77(109)54(81)26-17-35-86-79(84)85/h5-14,20-25,27-28,44-47,54,57-66,87-88H,15-19,26,29-43,80-81H2,1-4H3,(H2,82,99)(H2,83,100)(H,89,103)(H,90,107)(H,91,102)(H,92,105)(H,93,106)(H,94,101)(H,95,104)(H,96,108)(H4,84,85,86)/t54-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-/m0/s1

InChI Key

XVOCEQLNJQGCQG-UNAVROQCSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CCCCN)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(CCCCN)NC(=O)C8CCCN8C(=O)C(CCCN=C(N)N)N

sequence

RPKPFQWFWLL

Synonyms

(Arg(1),Phe(5),Trp(7,9),Leu(11))-substance P
1-Arg-5-Phe-7,9-Trp-11-Leu-substance P
5-Phe-7,9-Trp-11-Leu-substance P
5-phenylalanyl-7,9-tryptophyl-11-leucine-substance P
D-Arg(10)-D-Phe(5)-D-Trp(7,9)-Leu(11)-SP
L-756,867
substance P, Arg(1)-Phe(5)-Trp(7,9)-Leu(11)-
substance P, arginyl(1)-phenylalanyl(5)-tryptophyl(7,9)-leucyl(11)-
substance P, D-Arg(10)-D-Phe(5)-D-Trp(7,9)-Leu(11)-
substance P, Phe(5)-Trp(7,9)-Leu(11)-
substance P, phenylalanyl(5)-tryptophyl(7,9)-leucine(11)-
substance P-PTTL

Origin of Product

United States

Preparation Methods

The synthesis of [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial production methods for peptides like [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P often involve automated peptide synthesizers, which streamline the SPPS process and ensure high purity and yield.

Chemical Reactions Analysis

[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various amino acid derivatives for substitution reactions. Major products formed from these reactions depend on the specific modifications made to the peptide structure.

Scientific Research Applications

[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in modulating neurokinin-1 receptor activity, which is important in pain and inflammation pathways.

    Medicine: Explored as a potential therapeutic agent for conditions involving neurokinin-1 receptor dysregulation, such as chronic pain and depression.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P involves its binding to the neurokinin-1 receptor. This interaction triggers a cascade of intracellular signaling pathways, including the activation of phospholipase C, which leads to the release of intracellular calcium and the activation of protein kinase C. These events result in various physiological responses, such as pain transmission and inflammatory processes .

Comparison with Similar Compounds

[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P is unique compared to other similar compounds due to its specific modifications, which enhance its stability and receptor affinity. Similar compounds include:

These comparisons highlight the unique properties of [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P, making it a valuable tool in scientific research and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Substance P, phe(5)-trp(7,9)-leu(11)-
Reactant of Route 2
Substance P, phe(5)-trp(7,9)-leu(11)-

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